2-[4-(4-Fluorophenyl)-1H-imidazol-2-yl]ethan-1-amine 2-[4-(4-Fluorophenyl)-1H-imidazol-2-yl]ethan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17806818
InChI: InChI=1S/C11H12FN3/c12-9-3-1-8(2-4-9)10-7-14-11(15-10)5-6-13/h1-4,7H,5-6,13H2,(H,14,15)
SMILES:
Molecular Formula: C11H12FN3
Molecular Weight: 205.23 g/mol

2-[4-(4-Fluorophenyl)-1H-imidazol-2-yl]ethan-1-amine

CAS No.:

Cat. No.: VC17806818

Molecular Formula: C11H12FN3

Molecular Weight: 205.23 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(4-Fluorophenyl)-1H-imidazol-2-yl]ethan-1-amine -

Specification

Molecular Formula C11H12FN3
Molecular Weight 205.23 g/mol
IUPAC Name 2-[5-(4-fluorophenyl)-1H-imidazol-2-yl]ethanamine
Standard InChI InChI=1S/C11H12FN3/c12-9-3-1-8(2-4-9)10-7-14-11(15-10)5-6-13/h1-4,7H,5-6,13H2,(H,14,15)
Standard InChI Key RKWWNMLSTGPVEO-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C2=CN=C(N2)CCN)F

Introduction

Structural Characteristics and Crystallographic Analysis

Molecular Architecture

The compound features a planar five-membered imidazole ring substituted at the 4-position with a 4-fluorophenyl group and at the 2-position with an ethylamine side chain. The fluorine atom on the phenyl ring introduces electronegativity, influencing electronic distribution and intermolecular interactions .

Crystallographic Data

X-ray diffraction studies of analogous imidazole derivatives (e.g., C19H14FN5O\text{C}_{19}\text{H}_{14}\text{FN}_5\text{O}) reveal monoclinic crystal systems with space group P21/cP2_1/c, lattice parameters a=7.2944(3)A˚,b=12.2032(5)A˚,c=18.1070(7)A˚a = 7.2944(3) \, \text{Å}, b = 12.2032(5) \, \text{Å}, c = 18.1070(7) \, \text{Å}, and β=95.807(4)\beta = 95.807(4)^\circ . While direct data for this compound is limited, its structural similarity to characterized analogs suggests comparable packing patterns dominated by hydrogen bonding (N–H···N and C–H···F interactions) and π-π stacking .

Table 1: Representative Atomic Coordinates (Fractional)

AtomxyzUisoU_{\text{iso}} (Ų)
F10.8583-0.02840.57540.0344
N10.53510.16780.37460.0216
C10.61600.06840.40460.0219

Adapted from crystallographic data of structurally related compounds .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 2-[4-(4-fluorophenyl)-1H-imidazol-2-yl]ethan-1-amine typically involves:

  • Formation of the Imidazole Core: Cyclocondensation of 4-fluorophenylglyoxal with ethylenediamine derivatives under acidic or basic conditions .

  • Functionalization: Introduction of the ethylamine side chain via nucleophilic substitution or reductive amination. A representative protocol uses propargylamine intermediates and phenyl isocyanates catalyzed by BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine), achieving yields >60% under mild conditions .

Optimization Strategies

  • Deuteration Studies: Base-catalyzed deuteration (e.g., NaOD/CD3_3OD) enables selective hydrogen isotope exchange at the C2 and C5 positions of imidazole, preserving the ethylamine moiety .

  • Salt Formation: Conversion to the dihydrochloride salt (CAS 1354954-23-6) enhances solubility for pharmacological testing .

Physicochemical and Spectroscopic Properties

Spectroscopic Characterization

  • NMR: 1H^1\text{H} NMR (DMSO-d6d_6) displays signals for the imidazole protons (δ 7.5–8.2 ppm), fluorophenyl aromatic protons (δ 7.1–7.4 ppm), and ethylamine side chain (δ 2.8–3.2 ppm) .

  • Mass Spectrometry: ESI-MS reveals a molecular ion peak at m/zm/z 205.23 [M+H]+^+ .

Thermodynamic Stability

Differential scanning calorimetry (DSC) of related compounds shows melting points >200°C, indicative of high thermal stability due to aromatic stacking .

CompoundTargetIC50_{50}/Ki_iSource
4-AcetylphenylamineMDA-MB-2318.2 μM
2-(4-Fluorophenyl)-BZIGABA-A receptor5.53 (pKi_i)

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